Tert-butyl thiophene-2-carboxylate

Overview

Description

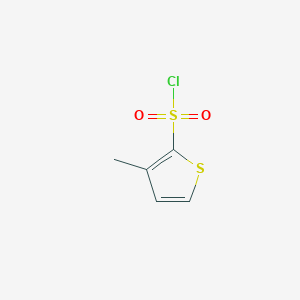

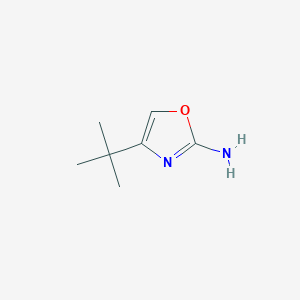

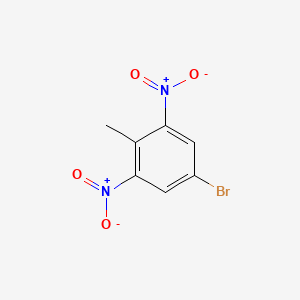

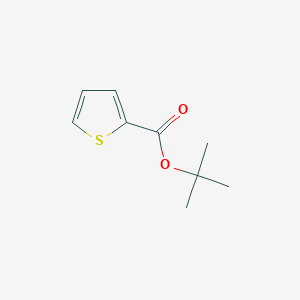

Tert-butyl thiophene-2-carboxylate is a heterocyclic organic compound with a molecular formula of C9H12O2S . It has a molecular weight of 184.26 g/mol .

Synthesis Analysis

The synthesis of thiophene derivatives, including Tert-butyl thiophene-2-carboxylate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Tert-butyl thiophene-2-carboxylate is represented by the InChI code1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 . This indicates that the molecule consists of a thiophene ring with a carboxylate group attached to the second carbon and a tert-butyl group attached to the carboxylate. Chemical Reactions Analysis

Tert-butyl thiophene-2-carboxylate can undergo a palladium-catalyzed carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu . The reaction involves three consecutive steps: the formation of a carbanion through breaking the C–H bond(s) via the palladium acetate, the elimination of acetic acid, and the nucleophile attacking the weak electrophile CO2 to form a C–C bond .Physical And Chemical Properties Analysis

Tert-butyl thiophene-2-carboxylate has a molecular weight of 184.26 g/mol . The exact mass is 184.05600 . The compound is typically stored in a refrigerated environment .Scientific Research Applications

Comprehensive Analysis of Tert-butyl Thiophene-2-carboxylate Applications

Tert-butyl thiophene-2-carboxylate is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Catalysis in Carboxylation Reactions: Tert-butyl thiophene-2-carboxylate has been reported to facilitate the direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu, achieving a product yield of 79% . This application is significant in the field of catalysis as it provides a method for the conversion of CO2 into high-value chemicals, addressing issues related to multiple reaction steps, waste disposal, and environmental pollution.

Synthesis of High-Value Polymers: The compound is used in synthesizing polymers by substituting for petrochemical derivatives like benzoic acid and terephthalic acid . These high-value polymers have applications in various industries, including plastics, coatings, and adhesives, where they contribute to the development of sustainable materials.

Organic Electronics: In the realm of organic electronics, tert-butyl thiophene-2-carboxylate derivatives are crucial in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices.

Pharmaceutical Research: Thiophene derivatives exhibit a wide range of pharmacological properties. Tert-butyl thiophene-2-carboxylate can be a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties . This highlights its importance in the development of new therapeutic agents.

Organic Solar Cells: The compound plays a role in the development of donor and acceptor materials in organic solar cells (OSCs). It is used in the synthesis of polymers and small molecules that form the active layer in OSCs, contributing to higher power conversion efficiencies .

Carbon Dioxide Fixation: Tert-butyl thiophene-2-carboxylate is involved in the metabolic cycle for catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids . This application is crucial for research in biochemistry and environmental science, where CO2 fixation is a key process.

Material Science: Due to its corrosion-inhibiting properties, tert-butyl thiophene-2-carboxylate is used in material science as a component in corrosion inhibitors . This application is vital for the longevity and durability of materials exposed to corrosive environments.

Advanced Compound Improvement: For medicinal chemists, the compound is a building block for improving advanced compounds with a variety of biological effects . It serves as a key ingredient in the design and synthesis of new molecules with enhanced biological activity.

Mechanism of Action

Target of Action

Tert-butyl thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

The mode of action of Tert-butyl thiophene-2-carboxylate involves a palladium(II)-catalyzed carboxylation reaction with CO2 . This reaction consists of two consecutive steps: the formation of a carbanion represented as the -palladium complex (metal-nucleophile bond) is the result of palladium(II) acetate induced deprotonation, and the nucleophile attacks the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological properties .

Result of Action

The result of the action of Tert-butyl thiophene-2-carboxylate is the formation of a C–C bond through a three-membered cyclic conformation arrangement involving the interaction of the transition metal and the CO2 . The CO2 insertion step is the rate-determining step for this entire reaction process .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of Tert-butyl thiophene-2-carboxylate. For instance, it was reported that Tert-butyl thiophene-2-carboxylate realized the direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu, with the product yield of 79% . The CO2 insertion step was the rate-determining step via the DFT calculations and kinetic isotope effect experiment .

Safety and Hazards

Tert-butyl thiophene-2-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

Thiophene-based analogs, including Tert-butyl thiophene-2-carboxylate, have been gaining interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

tert-butyl thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHXSOOIOVLNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542206 | |

| Record name | tert-Butyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl thiophene-2-carboxylate | |

CAS RN |

939-62-8 | |

| Record name | tert-Butyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.